molecular formula C14H16O4 B1323831 trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-84-6

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323831
CAS No.: 733740-84-6
M. Wt: 248.27 g/mol
InChI Key: SRFOISVYVQZJQU-VXGBXAGGSA-N
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Description

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O4 . It is characterized by the presence of a methoxybenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid group. This compound is not chirally pure and contains a mixture of enantiomers .

Preparation Methods

The synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyclopentanone is reacted with 4-methoxybenzoyl chloride in the presence of the base to form the desired product.

Chemical Reactions Analysis

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex molecule construction.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

Biological Activity

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₄O₃
  • Molecular Weight : 230.26 g/mol

Its structure features a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxybenzoyl moiety, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Interaction : The compound may modulate the activity of specific enzymes, potentially influencing metabolic pathways involved in inflammation and cell proliferation.
  • Receptor Binding : It may interact with cell surface receptors, leading to downstream effects on cellular signaling pathways.
  • Biochemical Pathways : The compound is suggested to influence pathways associated with apoptosis and inflammation, indicating its potential as an anti-inflammatory or anticancer agent.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly through its effects on cell proliferation and apoptosis in cancer cell lines.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting that this compound might also possess such activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared to structurally related compounds:

Compound NameStructural FeaturesBiological Activity
trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acidMethoxy group at 2-positionDifferent reactivity and potential biological activities
trans-2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acidHydroxy group instead of methoxyAltered interactions with biological targets
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acidCis configurationPotentially different pharmacological profile due to stereochemistry

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Another research effort focused on the synthesis of derivatives demonstrating improved selectivity and potency against specific molecular targets, suggesting that modifications to the methoxy group could enhance therapeutic efficacy .

Properties

IUPAC Name

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641327
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-84-6
Record name rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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